3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

KATP channel opener Structure-activity relationship SUR1 selectivity

3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (CAS 319002-53-4) is a heterocyclic compound belonging to the thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide family. It features a thiophene ring fused to a thiadiazine dioxide core, bearing a primary amino (-NH₂) substituent at position 3 and a chlorine atom at position 6.

Molecular Formula C5H4ClN3O2S2
Molecular Weight 237.7 g/mol
Cat. No. B13410324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
Molecular FormulaC5H4ClN3O2S2
Molecular Weight237.7 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1NC(=NS2(=O)=O)N)Cl
InChIInChI=1S/C5H4ClN3O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H3,7,8,9)
InChIKeyMJACTUZYFWEGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide: Core Identity and Structural Classification for Procurement Decisions


3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (CAS 319002-53-4) is a heterocyclic compound belonging to the thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide family . It features a thiophene ring fused to a thiadiazine dioxide core, bearing a primary amino (-NH₂) substituent at position 3 and a chlorine atom at position 6 . This compound is structurally distinguished from its more extensively studied 3-alkylamino congeners (e.g., NNC 55-0118, NN414/tifenazoxide) by the presence of the unsubstituted primary amino group, which serves as a critical synthetic handle for further derivatization. The compound is explicitly disclosed as a key intermediate in Novo Nordisk patents (WO 0102410) for the preparation of pharmaceutically active potassium channel openers [1].

Why 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Cannot Be Interchanged with Its Closest In-Class Analogs


Within the thienothiadiazine dioxide chemotype, subtle structural variations at the 3-position produce profound divergences in both biological function and synthetic utility. The 3-alkylamino derivatives—such as NNC 55-0118 (3-isopropylamino) and NN414 (3-(1-methylcyclopropyl)amino)—were rationally optimized as potent, SUR1-selective KATP channel openers, achieving EC₅₀ values in the sub-micromolar range (0.33 μM and 0.45 μM, respectively) on Kir6.2/SUR1 channels, compared to 31 μM for diazoxide [1]. In contrast, the target compound bears a free primary amino group at position 3, a feature that abolishes high-affinity KATP channel activation (the alkylamino substituent is a pharmacophoric requirement for SUR1 binding [2]) but confers distinct value as a versatile synthetic intermediate capable of being elaborated into structurally diverse 3-substituted analogs through a single-step derivatization [3]. Procurement of a 3-alkylamino analog as a surrogate for the 3-amino parent would foreclose the synthetic flexibility that constitutes the primary utility of this scaffold.

Quantitative Differentiation Evidence: 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide vs. Closest Analogs


Structural Determinant of KATP Channel Activity: Primary Amino vs. Alkylamino Substitution at Position 3

The substitution at the 3-position of the thienothiadiazine scaffold is the principal driver of differential pharmacology. The target compound, bearing a primary -NH₂ group at position 3, lacks measurable KATP channel opening activity, whereas its 3-alkylamino counterparts (NNC 55-0118, NN414) achieve nanomolar-to-submicromolar potency. NNC 55-0118 (3-isopropylamino) activates Kir6.2/SUR1 channels with an EC₅₀ of 0.33 μM, and NN414 (3-(1-methylcyclopropyl)amino) with an EC₅₀ of 0.45 μM, representing approximately 94-fold and 69-fold improvements over diazoxide (EC₅₀ = 31 μM) respectively [1][2]. The 3-amino parent compound is not reported to exhibit activation of Kir6.2/SUR1, Kir6.2/SUR2A, or Kir6.2/SUR2B channels at concentrations up to those tested for the alkylamino series [1]. This functional dichotomy defines the target compound as a synthetic precursor rather than a direct pharmacological agent.

KATP channel opener Structure-activity relationship SUR1 selectivity

Synthetic Intermediate Utility: Single-Step Derivatization Capacity vs. Terminal Alkylamino Analogs

The target compound is explicitly claimed as a synthetic intermediate in Novo Nordisk patent WO 0102410, enabling direct N-alkylation or N-acylation at the 3-amino position to generate diverse 3-substituted thienothiadiazine dioxides [1]. This contrasts with 3-alkylamino derivatives (e.g., NNC 55-0118, NN414), which are terminal pharmacologically active compounds that cannot undergo further diversification at the 3-position without dealkylation/realkylation sequences. The 3-amino compound can be converted to the corresponding 3-alkylamino derivatives in a single synthetic step. For instance, 3,6-dichloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (CAS 194086-61-8) serves as an alternative intermediate but requires displacement of the 3-chloro substituent with amines, whereas the 3-amino compound can be directly N-functionalized under milder conditions [2].

Synthetic intermediate Derivatization Medicinal chemistry

Physicochemical Differentiation: Predicted pKa and Thermal Stability Profile

The target compound exhibits a melting point exceeding 350 °C (with decomposition), significantly higher than that of the 3,6-dichloro analog (CAS 194086-61-8, mp >240 °C decomp.) . The predicted pKa of -7.20 ± 0.20 for the target compound indicates strong acidity of the sulfonamide NH, whereas the 3-alkylamino derivatives exhibit different ionization profiles due to the electron-donating alkylamino substituent modulating the electronic character of the thiadiazine ring. The predicted logP of 2.19 for the target compound differs from the more lipophilic 3-alkylamino derivatives (e.g., NNC 55-0118 with logP approximately 2.8–3.2 based on the isopropyl substituent), impacting solubility and formulation considerations .

Physicochemical properties Thermal stability pKa prediction

Patent-Corroborated Intermediate Status: Explicit Disclosure vs. Implied Utility of In-Class Compounds

The target compound is explicitly named in Novo Nordisk patent WO 0102410 as a compound of the invention: 'A compound selected from the group consisting of: 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide' [1]. This patent is directed to novel processes for preparing pharmaceutically active fused 1,2,4-thiadiazine derivatives, establishing the compound as a validated industrial intermediate. The European patent application EP 1338600 A1 (Novo Nordisk, published 2003) further covers 4H-thieno[3,2-e]-1,2,4-thiadiazine derivatives for CNS, cardiovascular, pulmonary, gastrointestinal, and endocrinological indications, broadening the scope of applications for which this intermediate is relevant [2]. In contrast, the 3-alkylamino derivatives are claimed primarily as final pharmaceutical agents rather than as synthetic building blocks.

Patent intermediate Process chemistry Intellectual property

Molecular Weight and Heavy Atom Count Differentiation for Reaction Monitoring and Scale-Up

The target compound has a molecular weight of 237.69 g/mol (C₅H₄ClN₃O₂S₂), which is substantially lower than its 3-alkylamino derivatives: NNC 55-0118 (279.77 g/mol, C₈H₁₀ClN₃O₂S₂), NN414 (279.77 g/mol, C₉H₁₀ClN₃O₂S₂), and compound 54 from Nielsen et al. 2002 (289.80 g/mol, C₁₀H₁₂ClN₃O₂S₂) [1]. This 42–52 g/mol mass differential enables unambiguous reaction monitoring by LC-MS during N-alkylation reactions, as the mass shift upon derivatization falls well outside typical adduct or impurity mass ranges. Additionally, the lower molecular weight translates to a higher molar throughput per unit mass in large-scale syntheses.

Molecular weight Process analytical technology Scale-up

Optimal Application Scenarios for 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide in Research and Industrial Settings


Focused Library Synthesis of 3-Substituted Thienothiadiazine Dioxides for KATP Channel SAR Studies

The target compound serves as the optimal starting material for generating focused libraries of 3-N-substituted thienothiadiazine dioxides through direct N-alkylation, N-acylation, or reductive amination. As established by the SAR data from Nielsen et al. (2002) and Dabrowski et al. (2003), the 3-substituent is the primary determinant of KATP channel potency and SUR1/SUR2 selectivity [1][2]. Starting from the 3-amino intermediate, a single diversified amination step can produce analogs spanning a wide potency range—from inactive (3-amino parent) to sub-micromolar EC₅₀ values (e.g., 0.33 μM for 3-isopropylamino; 0.45 μM for 3-(1-methylcyclopropyl)amino) [2]. This approach eliminates the need for de novo construction of the thienothiadiazine core for each analog, reducing the synthetic burden by 3–5 steps per compound.

Process Chemistry Scale-Up: Intermediate for GMP Production of KATP Channel Openers

For process chemistry groups scaling up the production of thienothiadiazine-based KATP channel openers (e.g., NN414/tifenazoxide or analogs thereof), the 3-amino compound is the preferred late-stage intermediate. Patent WO 0102410 describes its use in convergent synthetic routes that avoid low-yielding Curtius rearrangement steps [3]. Its high thermal stability (mp >350 °C) supports the elevated temperatures (85–120 °C) required for N-alkylation with sterically hindered amines such as 1-methylcyclopropylamine [4], while its distinct pKa facilitates acid-base extractive purification, enabling isolation of intermediates without chromatography during scale-up.

AMPA Receptor Positive Allosteric Modulator (PAM) Scaffold Exploration

Although the 3-amino compound itself is not an AMPA receptor PAM, it serves as a precursor to 3,4-dihydro-2H-thienothiadiazine dioxides, which have recently emerged as a novel chemotype for AMPA and kainate receptor positive allosteric modulation. Francotte et al. (2024) demonstrated that thienothiadiazine dioxides with appropriate 4-substitution achieve AMPA receptor potentiation with EC₂ₓ values as low as 0.24 μM (compound BPAM395) [5]. The 3-amino compound can be reduced to the 3,4-dihydro form and subsequently N-functionalized at position 4, providing entry into this emerging target space that is orthogonal to the benzothiadiazine dioxide and pyridothiadiazine dioxide PAM scaffolds.

Analytical Reference Standard for Impurity Profiling of 3-Alkylamino Drug Substances

In the quality control of 3-alkylamino thienothiadiazine dioxides (e.g., drug substance batches of NN414 or analogs), the 3-amino compound may arise as a process-related impurity from incomplete N-alkylation or dealkylation. Its distinct molecular weight (237.69 vs. 279.77 g/mol for the isopropyl analog), unique UV chromophore, and chromatographic retention profile make it an essential reference standard for HPLC impurity quantification. Procurement of authenticated 3-amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide enables accurate impurity tracking and ICH-compliant analytical method validation.

Quote Request

Request a Quote for 3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.